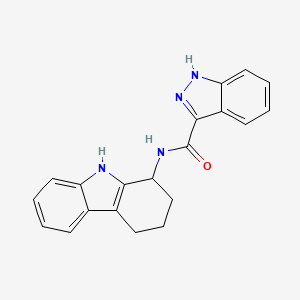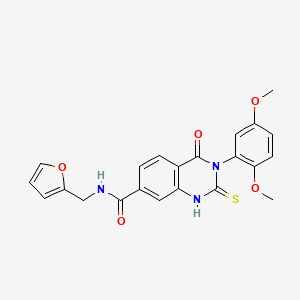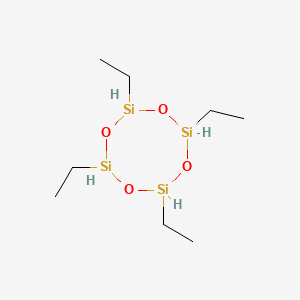![molecular formula C42H34O20 B14108729 (2R,3S,4S,5S)-2,3,4,5-tetrakis[3-(3,4-dihydroxyphenyl)prop-2-enoyl]-2,3,4,5-tetrahydroxyhexanedioic acid](/img/structure/B14108729.png)
(2R,3S,4S,5S)-2,3,4,5-tetrakis[3-(3,4-dihydroxyphenyl)prop-2-enoyl]-2,3,4,5-tetrahydroxyhexanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,5-Tetracaffeoyl-D-glucaric acid is a derivative of caffeoyl-D-glucaric acid, known for its presence in certain plant species such as Inula japonica Thunb . This compound belongs to the phenylpropanoid class and is characterized by its multiple caffeoyl groups attached to a glucaric acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5-Tetracaffeoyl-D-glucaric acid typically involves the esterification of glucaric acid with caffeic acid derivatives. The reaction conditions often include the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process . The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: Industrial production of 2,3,4,5-Tetracaffeoyl-D-glucaric acid may involve biotechnological methods, such as the use of genetically engineered microorganisms to produce the compound from simpler precursors. This approach can be more sustainable and cost-effective compared to traditional chemical synthesis .
Chemical Reactions Analysis
Types of Reactions: 2,3,4,5-Tetracaffeoyl-D-glucaric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in various biochemical pathways.
Reduction: Reduction reactions can convert the caffeoyl groups to their corresponding dihydro derivatives.
Substitution: The ester groups in the compound can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various caffeoyl derivatives and their corresponding oxidized or reduced forms .
Scientific Research Applications
2,3,4,5-Tetracaffeoyl-D-glucaric acid has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study esterification and other organic reactions.
Biology: The compound is investigated for its antioxidant properties and potential to scavenge free radicals.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of natural preservatives and additives for food and cosmetics.
Mechanism of Action
The mechanism of action of 2,3,4,5-Tetracaffeoyl-D-glucaric acid involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Properties: The compound induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Caffeoylquinic acids: These compounds also contain caffeoyl groups but are attached to quinic acid instead of glucaric acid.
Chlorogenic acid: A well-known caffeoylquinic acid with similar antioxidant properties.
Isochlorogenic acids: These are isomers of chlorogenic acid with different positions of the caffeoyl groups.
Uniqueness: 2,3,4,5-Tetracaffeoyl-D-glucaric acid is unique due to its multiple caffeoyl groups attached to a glucaric acid backbone, which may enhance its antioxidant and anti-inflammatory properties compared to other similar compounds.
Properties
Molecular Formula |
C42H34O20 |
|---|---|
Molecular Weight |
858.7 g/mol |
IUPAC Name |
(2R,3S,4S,5S)-2,3,4,5-tetrakis[3-(3,4-dihydroxyphenyl)prop-2-enoyl]-2,3,4,5-tetrahydroxyhexanedioic acid |
InChI |
InChI=1S/C42H34O20/c43-25-9-1-21(17-29(25)47)5-13-33(51)39(59,37(55)56)41(61,35(53)15-7-23-3-11-27(45)31(49)19-23)42(62,36(54)16-8-24-4-12-28(46)32(50)20-24)40(60,38(57)58)34(52)14-6-22-2-10-26(44)30(48)18-22/h1-20,43-50,59-62H,(H,55,56)(H,57,58)/t39-,40+,41-,42-/m1/s1 |
InChI Key |
WINRWNWFZZGKBN-SZRGUQLDSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C=CC(=O)[C@@](C(=O)O)([C@](C(=O)C=CC2=CC(=C(C=C2)O)O)([C@@](C(=O)C=CC3=CC(=C(C=C3)O)O)([C@](C(=O)C=CC4=CC(=C(C=C4)O)O)(C(=O)O)O)O)O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)C(C(=O)O)(C(C(=O)C=CC2=CC(=C(C=C2)O)O)(C(C(=O)C=CC3=CC(=C(C=C3)O)O)(C(C(=O)C=CC4=CC(=C(C=C4)O)O)(C(=O)O)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(2-Ethylphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B14108654.png)

![N-(3,5-dichlorophenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14108660.png)
![3-[(2-chloro-6-fluorophenyl)methyl]-9-(3,5-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14108664.png)
![2-[(4-Fluorophenyl)methyl]-4,7-dimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B14108670.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethoxybenzyl)acetamide](/img/structure/B14108680.png)
![Benzaldehyde, 4-[ethyl(phenylmethyl)amino]-2-methyl-,diphenylhydrazone](/img/structure/B14108689.png)
![8-bromo-1,3-dimethyl-7-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14108698.png)
![3-(3-methylbutyl)-1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14108710.png)
![7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-[(2E)-2-(1-phenylethylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14108718.png)


![1-(3-Ethoxyphenyl)-2-(3-methoxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14108737.png)
![[7-Acetamido-2-phenyl-6-(2,2,2-trichloroethanimidoyl)oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate](/img/structure/B14108739.png)
